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Compound of Interest

Compound Name: Hexaethylene glycol decyl ether

Cat. No.: B1670128

Introduction

Hexaethylene glycol decyl ether, also known as C10ES6, is a non-ionic surfactant utilized in
various research and industrial applications, including proteomics research and as a
component in detergents.[1] Its amphiphilic nature, combining a hydrophilic hexaethylene
glycol headgroup with a hydrophobic decyl tail, dictates its functionality. Understanding its
molecular structure is critical for its application, and spectroscopic techniques such as Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are
essential for its characterization. This guide provides a summary of the expected spectroscopic
data for Hexaethylene glycol decyl ether (CAS No: 5168-89-8, Molecular Formula: C22H4607,
Molecular Weight: 422.60 g/mol ) and outlines the general experimental protocols for these
analyses.[2][3]

While complete, publicly available datasets for this specific molecule are limited, this document
compiles predicted data based on its chemical structure and established principles of
spectroscopy for analogous polyoxyethylene surfactants.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from *H NMR, 13C NMR, IR, and
Mass Spectrometry for Hexaethylene glycol decyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: Predicted *H NMR Spectroscopic Data (Solvent: CDClIs)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~3.70 t 2H -CH2-OH
-O-CH2-CH2-O-
~3.64 m 20H _
(ethylene glycol chain)
~3.58 t 2H -O-CH2-CH2-OH
~3.45 t 2H CHs-(CH2)s-CH2-O-
~2.5-3.0 brs 1H -OH
CHs-(CH2)7-CH2-CHz2-
~1.57 p 2H
O-
~1.26 m 14H CHs-(CHz2)7-CHa-
0.88 t 3H CHs-

Table 2: Predicted 13C NMR Spectroscopic Data (Solvent: CDCIs)
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Chemical Shift (6, ppm) Assignment

~72.6 -O-CH2-CH2-OH

~715 CH3-(CHz)s-CH2-O-

706 -O-CH2-CHz-0O- (Internal ethylene glycol
carbons)

703 -O-CH2-CHz-O- (Internal ethylene glycol
carbons)

~61.7 -CH2-OH

~31.9 CH3-CH2-CH2-

~29.6 Internal -CHz- carbons of decyl chain

~29.3 Internal -CHz- carbons of decyl chain

~26.1 CH3-(CH2)7-CH2-CH2-0-

~22.7 CH3s-CHze-

~14.1 CHs-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm~12)

Intensity

Functional Group
Assignment

3600 - 3200

Strong, Broad

O-H Stretch (Alcohol, H-

bonded)

C-H Asymmetric Stretch (Alkyl
2955 - 2915 Strong

CH2)

C-H Symmetric Stretch (Alkyl
2875 - 2845 Strong

CHz2 & CH5)
1470 - 1450 Medium C-H Bend (Scissoring)
~1100 Strong, Broad C-0O Stretch (Ether)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule. For polyethylene glycol ethers, Electron lonization (EI) often leads to extensive
fragmentation with no visible molecular ion peak.[4] Chemical lonization (Cl) is a softer

technique that may yield a protonated molecular ion [M+H]*.

Table 4. Expected Mass Spectrometry Data

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://www.researchgate.net/publication/245395339_Gas_ChromatographyMass_Spectrometry_of_Polyethylene_Glycol_Oligomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

m/z Value lon Identity lonization Mode Comments

Protonated molecular
423.3 [M+H]* Cl, ESI )
ion.

Sodiated molecular
445.3 [M+Na]* ESI ion adduct, common
in ESI.

Characteristic
repeating fragment

ions from the

45, 89, 133, 177... [(C2H4O)xH]* El, CI
cleavage of the
ethylene glycol chain.
[4]
Characteristic
fragment ions

59, 103, 147... [Alkyl-(OC2H4)x]* El, CI

containing the alkyl
chain.[5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of Hexaethylene glycol decyl ether
in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIsz). Add a small amount of an
internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise

referencing is required.
 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.
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o Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-5
seconds.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 512-2048 scans, spectral width of ~240 ppm, relaxation delay of 2
seconds.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the
solvent residual peak or TMS (0.00 ppm).

IR Spectroscopy Protocol

o Sample Preparation: As Hexaethylene glycol decyl ether is a liquid at room temperature,
the spectrum can be obtained neat.[6] Place a small drop of the neat liquid between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the clean salt plates.
o Record the sample spectrum over a range of 4000-400 cm™1,
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The final absorbance spectrum is automatically generated by ratioing the
sample spectrum against the background spectrum.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.
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e Instrumentation: Use a mass spectrometer coupled with a suitable inlet system, such as Gas
Chromatography (GC-MS) or direct infusion Electrospray lonization (ESI-MS).[7][8]

e GC-MS (EI) Protocol:

o Chromatography: Inject a small volume (e.g., 1 pL) into a GC equipped with a capillary
column (e.g., SE-30 or SE-54). Use a temperature program to elute the compound (e.g.,
35°C to 250°C at 5°C/min).[7]

o Mass Spectrometry: Use an electron energy of 70 eV for Electron lonization (El). Scan a
mass range from m/z 10 to 500.[7][8]

e ESI-MS Protocol:

o Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

o Acquire spectra in positive ion mode to observe protonated [M+H]* or sodiated [M+Na]*
adducts.

o Data Processing: Analyze the resulting mass spectrum to identify the molecular ion (or
adducts) and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a chemical substance like Hexaethylene glycol decyl ether.
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Figure 1: General Workflow for Spectroscopic Analysis
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Figure 1: General Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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